molecular formula C18H20N2O5 B11547378 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No. B11547378
M. Wt: 344.4 g/mol
InChI Key: IXGHSABVOSLUSU-VXLYETTFSA-N
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Description

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound with the molecular formula C27H27N5O5S and a molecular weight of 533.611 g/mol . This compound is known for its unique structure, which includes both hydrazide and phenoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with 4-methylphenoxyacetic acid hydrazide in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with various biomolecules, potentially inhibiting their function. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant activity .

Comparison with Similar Compounds

properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O5/c1-12-4-6-14(7-5-12)25-11-17(21)20-19-10-13-8-15(23-2)18(22)16(9-13)24-3/h4-10,22H,11H2,1-3H3,(H,20,21)/b19-10+

InChI Key

IXGHSABVOSLUSU-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

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